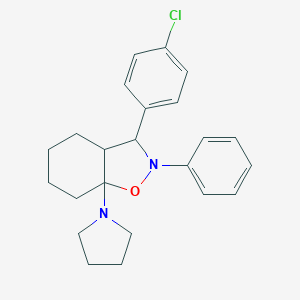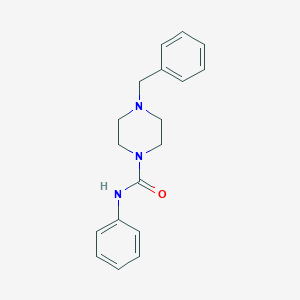
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzisoxazole derivative, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, such as GABA, glutamate, and serotonin. Moreover, it has been reported to interact with various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been shown to exhibit various biochemical and physiological effects, such as the modulation of neurotransmitter systems, the inhibition of enzyme activity, and the regulation of gene expression. Moreover, it has been reported to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole in lab experiments include its diverse biological activities, high potency, and low toxicity. Moreover, it is relatively easy to synthesize and purify, which makes it an attractive compound for medicinal chemistry and pharmacological studies. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
The future directions for the study of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole include the identification of its molecular targets, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Moreover, further studies are needed to investigate its potential applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole involves the reaction of 4-chlorobenzaldehyde, acetophenone, and pyrrolidine in the presence of an acidic catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of a Schiff base, cyclization, and reduction. The final product is obtained in good yield and high purity.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess diverse biological activities, such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, it has been reported to exhibit significant activity against various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H27ClN2O |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-phenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C23H27ClN2O/c24-19-13-11-18(12-14-19)22-21-10-4-5-15-23(21,25-16-6-7-17-25)27-26(22)20-8-2-1-3-9-20/h1-3,8-9,11-14,21-22H,4-7,10,15-17H2 |
Clé InChI |
VTHPIPJKAPTIFC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
SMILES canonique |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)


